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Executive Summary
Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease with a critical

unmet need for effective therapies. Recent research has illuminated the role of cellular stress

and the unfolded protein response (UPR) in the pathophysiology of ALS. Guanabenz
hydrochloride, an FDA-approved alpha-2 adrenergic agonist, has emerged as a compound of

interest due to its ability to modulate the UPR. This technical guide provides a comprehensive

overview of the preclinical and clinical evidence supporting the investigation of guanabenz as a

potential treatment for ALS, intended for researchers, scientists, and drug development

professionals. The document details the mechanism of action, summarizes key quantitative

data from pivotal studies, outlines experimental protocols, and visualizes the core signaling

pathways.

Introduction: The Unfolded Protein Response in
ALS
The accumulation of misfolded proteins in the endoplasmic reticulum (ER) leads to ER stress

and activation of the UPR, a cellular signaling network aimed at restoring proteostasis.

However, chronic ER stress, as implicated in ALS, can overwhelm the UPR and trigger

apoptotic pathways, leading to motor neuron death. A key event in the UPR is the
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phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which attenuates

global protein synthesis to reduce the protein load on the ER.

Mechanism of Action of Guanabenz
Guanabenz has been identified as an inhibitor of the stress-induced dephosphorylation of

eIF2α. It achieves this by selectively targeting the regulatory subunit of protein phosphatase 1,

known as GADD34 (Growth Arrest and DNA Damage-inducible protein 34), also referred to as

PPP1R15A. By inhibiting the GADD34-PP1 phosphatase complex, guanabenz prolongs the

phosphorylation of eIF2α, thereby sustaining the reduction in protein translation and allowing

the cell more time to resolve the protein misfolding stress.
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Guanabenz has demonstrated protective effects in cellular models of ALS. In fibroblasts

expressing mutant SOD1 (G93A), guanabenz treatment enhanced cell survival when subjected

to ER stress induced by tunicamycin, an inhibitor of N-linked glycosylation.[1][2]

In Vivo Studies in SOD1 G93A Mice
The therapeutic potential of guanabenz has been evaluated in the widely used SOD1 G93A

transgenic mouse model of ALS, yielding both promising and conflicting results.

One study reported that administration of guanabenz to female SOD1 G93A mice significantly

delayed disease onset, extended lifespan, improved motor performance, and attenuated motor

neuron loss.[3] These positive outcomes were associated with increased phosphorylation of

eIF2α in the spinal cord of treated mice.[3]

Conversely, another rigorous series of preclinical experiments found that guanabenz treatment

accelerated disease progression in SOD1 G93A mice.[1][2] These studies observed a

statistically significant acceleration of the onset of paresis and a shortened lifespan in

guanabenz-treated mice compared to vehicle-treated controls.[1] The discrepancies in these

findings may be attributable to differences in experimental protocols, including the specific

SOD1 G93A mouse strain, drug administration route, and dosing regimen.

Table 1: Summary of Preclinical Studies of Guanabenz in SOD1 G93A Mice
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Study Reference Mouse Strain
Guanabenz Dose
and Administration

Key Findings

Wang et al., 2014[3] SOD1 G93A

4 mg/kg,

intraperitoneal

injection, every other

day

Delayed disease

onset, extended

lifespan, improved

motor performance,

attenuated motor

neuron loss in female

mice.

Vieira et al., 2015[1][2] SOD1 G93A

4.5 mg/kg/day via

osmotic minipump or

4 mg/kg every other

day via intraperitoneal

injection

Accelerated onset of

paresis and shortened

lifespan.

Clinical Evidence: The ProMISe Trial
The potential of guanabenz in treating ALS was investigated in a multicenter, randomized,

double-blind, placebo-controlled Phase 2 clinical trial with a futility design, known as the

ProMISe trial.[4][5][6]

Study Design
Patients with ALS were randomly assigned to receive one of three daily doses of guanabenz

(16 mg, 32 mg, or 64 mg) or a placebo for six months, as an add-on therapy to riluzole.[7] The

primary outcome was the proportion of patients progressing to a higher stage of the disease as

measured by the ALS Milano-Torino Staging (ALS-MITOS) system.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24699224/
https://www.als.net/news/guanabenz-accelerates-als-disease-progression-in-preclinical-laboratory-experiments/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4545826/
https://bmjopen.bmj.com/content/7/8/e015434
https://pmc.ncbi.nlm.nih.gov/articles/PMC11194437/
https://www.researchgate.net/publication/319083428_Protein_misfolding_amyotrophic_lateral_sclerosis_and_guanabenz_Protocol_for_a_phase_II_RCT_with_futility_design_ProMISe_trial
https://pubmed.ncbi.nlm.nih.gov/33905493/
https://bmjopen.bmj.com/content/7/8/e015434
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Screening & Enrollment

Randomization (1:1:1:1)

Treatment (6 Months)

Primary Outcome Assessment

ALS Patients
(n=201)

Guanabenz 16mg/day
+ Riluzole

Guanabenz 32mg/day
+ Riluzole

Guanabenz 64mg/day
+ Riluzole

Placebo
+ Riluzole

Daily Oral Administration

Change in ALS-MITOS Stage

Click to download full resolution via product page

Key Findings
The treatment arms using 32 mg and 64 mg of guanabenz met the primary hypothesis of non-

futility.[7] A significantly lower proportion of patients in these groups progressed to higher

disease stages at 6 months compared to what was expected.[7]

Notably, this effect was predominantly driven by patients with a bulbar onset of ALS.[7][8] In the

combined 32 mg and 64 mg guanabenz groups, none of the 18 patients with bulbar onset

progressed to a higher disease stage after six months.[7][8] This was a statistically significant

difference compared to the historical cohort and the placebo group.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1662673?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/33905493/
https://pubmed.ncbi.nlm.nih.gov/33905493/
https://pubmed.ncbi.nlm.nih.gov/33905493/
https://inflectisbioscience.reportablenews.com/pr/clinical-study-demonstrates-promising-results-for-als
https://pubmed.ncbi.nlm.nih.gov/33905493/
https://inflectisbioscience.reportablenews.com/pr/clinical-study-demonstrates-promising-results-for-als
https://pubmed.ncbi.nlm.nih.gov/33905493/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: ProMISe Trial - Progression to a Higher Disease Stage at 6 Months (Bulbar Onset

Subgroup)

Treatment Group Number of Patients
Patients
Progressing to a
Higher Stage

Percentage of
Patients
Progressing

Guanabenz (32mg &

64mg)
18 0 0%

Guanabenz (16mg) 8 4 50%

Placebo 11 4 36%

Historical Cohort 49 21 43%

Data adapted from Dalla Bella et al., 2021.[7]

The study also reported a significantly lower rate of decline in the total revised ALS functional

rating scale (ALSFRS-R) score in the higher-dose guanabenz groups.[7] However, adverse

events, particularly those related to the alpha-2 adrenergic effects of guanabenz such as

drowsiness and dizziness, were more frequent in the guanabenz arms.[7]

Experimental Protocols
Tunicamycin-Induced ER Stress in Cell Culture

Objective: To induce ER stress and assess the cytoprotective effect of guanabenz.

Cell Lines: Primary fibroblasts from G93A-SOD1 mice or other relevant cell lines (e.g., HeLa,

SH-SY5Y).[1][9]

Procedure:

Cells are seeded in appropriate culture plates.

Cells are treated with varying concentrations of tunicamycin (e.g., 0.1-10 µg/mL) to

determine the optimal concentration for inducing cell death.[10][11]
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Cells are co-treated with tunicamycin and a range of guanabenz concentrations (e.g., 0.5-

50 µM).[10]

Cell viability is assessed after a defined period (e.g., 24-48 hours) using assays such as

WST-1 or MTT.[10]

Analysis: The EC50 of tunicamycin is calculated in the presence and absence of guanabenz

to quantify the protective effect. Western blot analysis can be performed to measure the

levels of ER stress markers (e.g., BiP, CHOP, p-eIF2α).[10]
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In Vivo Efficacy Studies in SOD1 G93A Mice
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Objective: To evaluate the effect of guanabenz on disease progression and survival in a

mouse model of ALS.

Animal Model: Transgenic mice expressing human SOD1 with the G93A mutation.

Procedure:

Treatment is initiated at a presymptomatic age (e.g., 40-60 days).

Guanabenz is administered via a specified route (e.g., intraperitoneal injection or

continuous infusion via osmotic minipump) at a defined dose and frequency.[2][3]

Control animals receive a vehicle solution.

Animals are monitored regularly for disease onset (e.g., hind limb tremor or paresis), body

weight, and motor performance (e.g., rotarod test).[12]

The study continues until a humane endpoint is reached, and survival is recorded.

Analysis: Kaplan-Meier survival curves are generated and analyzed using the log-rank test.

Motor performance data and body weight changes are compared between treatment and

control groups using appropriate statistical methods. Immunohistochemical analysis of spinal

cord sections can be performed to quantify motor neuron loss.[12]

Discussion and Future Directions
The preclinical data on guanabenz in ALS mouse models are conflicting, highlighting the

challenges of translating findings from animal models to human disease. The accelerated

disease progression observed in one set of studies underscores the importance of thoroughly

investigating the off-target effects and complex pharmacology of repurposed drugs.

Despite the ambiguous preclinical results in mice, the Phase 2 ProMISe trial provided a signal

of potential efficacy, particularly in patients with bulbar onset ALS. This finding suggests that

the UPR may be a more relevant therapeutic target in this specific patient subpopulation. The

adverse effects associated with guanabenz's alpha-2 adrenergic agonism, however, limit its

further clinical development.
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This has led to the development of sephin1 (also known as IFB-088), a derivative of

guanabenz that is devoid of alpha-2 adrenergic activity but retains its ability to inhibit the

GADD34-PP1 complex.[5] Sephin1 is currently being investigated in clinical trials for ALS,

focusing on the promising bulbar onset population.

Conclusion
Guanabenz hydrochloride has played a pivotal role in validating the UPR as a potential

therapeutic target in ALS. While its own clinical utility may be limited by its side effect profile,

the insights gained from studies of guanabenz have paved the way for the development of

more selective and better-tolerated UPR modulators. The journey of guanabenz from a

repurposed antihypertensive to a tool for understanding ALS pathophysiology exemplifies a

valuable approach in the quest for effective treatments for this relentless disease. Further

research into the nuances of UPR modulation and patient stratification will be crucial for the

successful clinical translation of this therapeutic strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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